Product packaging for ACT-280778(Cat. No.:CAS No. 1537197-53-7)

ACT-280778

Cat. No.: B605162
CAS No.: 1537197-53-7
M. Wt: 777.87
InChI Key: XCOMDWDKJAXYDF-YCAFZAMQSA-N
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Description

Historical Context of Calcium Channel Blocker Research

The journey to discover calcium channel blockers (CCBs) began in the 1960s as part of a broader search for new coronary dilator drugs. nih.govderangedphysiology.com This era of pharmacological research saw major pharmaceutical companies screening multiple molecules to identify new anti-anginal agents. derangedphysiology.com Early research by pioneers like Albrecht Fleckenstein and Theophile Godfraind was crucial. derangedphysiology.comucl.ac.uk Fleckenstein coined the term 'calcium antagonist' for drugs that blocked the process of excitation-contraction coupling in the same manner as removing external calcium ions. ucl.ac.uk

Initial investigations led to the identification of foundational CCBs such as verapamil, nifedipine (B1678770) (a dihydropyridine), and diltiazem. derangedphysiology.comucl.ac.uk These first-generation drugs primarily targeted what would later be identified as L-type (long-lasting) voltage-gated calcium channels. nih.gove-jcpp.org Subsequent research and development focused on creating longer-acting formulations to allow for more convenient dosing and on exploring drugs with different selectivities for various calcium channel subtypes. derangedphysiology.come-jcpp.org This evolution led from the traditional L-type blockers to newer agents that also modulate N-type and T-type calcium channels, heralding a new era in antihypertensive therapy. e-jcpp.orgresearchgate.net

Classification of ACT-280778 as a Dual L- and T-Type Calcium Channel Blocker

This compound is specifically classified as a non-dihydropyridine, dual L- and T-type calcium channel blocker. researchgate.netbg.ac.rsnih.govresearchgate.net This classification distinguishes it from the more common dihydropyridine (B1217469) class of CCBs, such as amlodipine (B1666008) and nifedipine, which are known for their vascular selectivity. e-jcpp.orgnih.gov As a non-dihydropyridine, this compound's mechanism involves a different interaction with the calcium channel protein. derangedphysiology.com

The "dual L- and T-type" designation indicates that the compound inhibits two distinct subtypes of voltage-gated calcium channels:

L-type channels: These are the primary targets of traditional CCBs and are abundant in vascular smooth muscle and cardiac muscle, playing a key role in regulating blood pressure. e-jcpp.orgnih.gov

T-type channels: These "transient" channels are involved in functions such as regulating vascular tone in small resistance vessels and aldosterone (B195564) secretion. tandfonline.com

Chemically, this compound is identified as isobutyric acid 2-(2-((3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl)methylamino)ethyl)-5-phenylbicyclo(2.2.2)oct-5-en-2-yl ester, placing it within the benzimidazole (B57391) and bridged bicyclo compound families. nih.govnih.gov

Table 1: Key Pharmacological Properties of this compound

Property Description Source
Compound Class Non-dihydropyridine researchgate.net, nih.gov
Mechanism of Action Dual L-type and T-type calcium channel blocker researchgate.net, bg.ac.rs
Chemical Family Benzimidazole, Bridged Bicyclo Compound nih.gov, nih.gov

| Investigational Use | Hypertension, Angina Pectoris | chimia.ch |

Rationale for Investigating Novel Calcium Channel Modulators in Pharmacological Science

The continued investigation into new calcium channel modulators like this compound is driven by the goal of achieving improved therapeutic profiles over existing treatments. While traditional L-type CCBs are effective antihypertensive agents, the blockade of additional channel subtypes offers the potential for enhanced organ protection beyond simply lowering blood pressure. e-jcpp.orgeshonline.org

A key rationale for developing dual L/T-type blockers is the potential for improved renal protection. nih.gov L-type CCBs primarily dilate the afferent (inflowing) arterioles of the glomerulus in the kidney, which can sometimes increase intraglomerular pressure. e-jcpp.org In contrast, T-type calcium channels are also present on the efferent (outflowing) arterioles. nih.gov By blocking both L- and T-type channels, compounds like this compound can theoretically produce a more balanced vasodilation of both afferent and efferent arterioles. nih.gov This action may help to decrease intraglomerular pressure, improve renal microcirculation, and reduce proteinuria, offering a therapeutic advantage for hypertensive patients, particularly those with chronic kidney disease. tandfonline.come-jcpp.orgresearchgate.net

Furthermore, blocking T-type channels has been linked to other beneficial effects, including the suppression of inflammatory processes and the renin-angiotensin-aldosterone system. nih.gov Non-clinical studies with this compound indicated it was a potent vasodilator, with a greater effect observed in coronary arteries compared to peripheral arteries. researchgate.net The development of compounds with these multifaceted mechanisms of action represents a rational approach to creating safer and more effective antihypertensive drugs. tandfonline.com

Table 2: Voltage-Gated Calcium Channel Subtypes and Their Functions

Channel Subtype Primary Location Key Physiological Function Relevance to Dual Blockade Source
L-type Vascular smooth muscle, Cardiac myocytes Regulates arterial tone, blood pressure, and cardiac contractility. Primary target for blood pressure reduction. e-jcpp.org, nih.gov
T-type Small resistance vessels, Adrenal cortex, Pacemaker cells Regulates vascular tone in microcirculation, aldosterone secretion, and heart rate. Offers potential for enhanced renal and cardiac protection. e-jcpp.org, nih.gov, tandfonline.com

| N-type | Sympathetic nerve terminals | Regulates neurotransmitter release. | Blockade can reduce norepinephrine (B1679862) release, potentially lowering heart rate. | e-jcpp.org, tandfonline.com |

Properties

CAS No.

1537197-53-7

Molecular Formula

C41H51N3O12

Molecular Weight

777.87

IUPAC Name

(1R,2R,4R)-2-(2-((3-(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)propyl)(methyl)amino)ethyl)-5-phenylbicyclo[2.2.2]oct-5-en-2-yl Isobutyrate bis-maleate

InChI

InChI=1S/C33H43N3O4.2C4H4O4/c1-22(2)32(37)40-33(21-24-13-14-25(33)20-26(24)23-10-7-6-8-11-23)17-19-36(3)18-9-12-29-34-30-27(38-4)15-16-28(39-5)31(30)35-29;2*5-3(6)1-2-4(7)8/h6-8,10-11,15-16,20,22,24-25H,9,12-14,17-19,21H2,1-5H3,(H,34,35);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t24-,25-,33+;;/m1../s1

InChI Key

XCOMDWDKJAXYDF-YCAFZAMQSA-N

SMILES

O=C(O)/C=C\C(O)=O.O=C(O)/C=C\C(O)=O.CC(C)C(O[C@]1(CCN(CCCC2=NC3=C(OC)C=CC(OC)=C3N2)C)[C@@](CC4)([H])C=C(C5=CC=CC=C5)[C@@]4([H])C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACT280778;  ACT-280778;  ACT 280778

Origin of Product

United States

Molecular and Cellular Pharmacology of Act 280778

Mechanism of Action as a Dual L- and T-Type Calcium Channel Blocker

The primary mechanism of ACT-280778 involves the inhibition of calcium ion (Ca2+) movement through both L-type and T-type voltage-gated calcium channels. nih.gov These channels are fundamental in controlling cellular excitability and signaling. By blocking them, this compound reduces the influx of extracellular calcium into cells, thereby modulating a variety of physiological processes. biorxiv.org

Interaction with L-type Voltage-Gated Calcium Channels

L-type voltage-gated calcium channels (L-VGCCs), particularly the CaV1.2 subtype, are predominantly located in the cell membranes of vascular smooth muscle and cardiac muscle cells (myocytes). physiology.org They are characterized as high-voltage activated (HVA) channels, responsible for the sustained influx of calcium that initiates and maintains muscle contraction. physiology.orgmdpi.com In vascular smooth muscle, this calcium influx is a critical step for maintaining vascular tone and blood pressure. semanticscholar.org

The interaction of this compound with L-type channels leads to the blockade of this calcium entry pathway. newdrugapprovals.org This inhibition prevents the contraction of vascular smooth muscle cells, resulting in vasodilation (a widening of blood vessels). semanticscholar.org The consequent reduction in systemic vascular resistance is a primary mechanism by which L-type calcium channel blockers lower arterial blood pressure. semanticscholar.org In cardiac tissue, blocking L-type channels can also reduce the force of contraction (negative inotropy) and slow the heart rate (negative chronotropy), further contributing to its potential antihypertensive effects. semanticscholar.org

Interaction with T-type Voltage-Gated Calcium Channels

T-type voltage-gated calcium channels (T-VGCCs), comprising subtypes CaV3.1, CaV3.2, and CaV3.3, are classified as low-voltage activated (LVA) channels. mdpi.com This means they open in response to smaller changes in membrane potential, close to the cell's resting potential. biomolther.org T-type channels are found in various tissues, including pacemaker cells of the sinoatrial (SA) node in the heart, neurons, and smooth muscle. biomolther.orgrichmondpharmacology.com They play a significant role in generating rhythmic firing patterns, such as those controlling heart rate and neuronal burst firing. physiology.orgrichmondpharmacology.com

By blocking T-type channels, this compound modulates the pacemaker activity of the heart and can reduce vascular resistance. richmondpharmacology.comscispace.com The inhibition of T-type channels has been suggested to offer potential cardioprotective and renal-protective benefits, partly by mitigating some of the reflex responses, like tachycardia, that can be associated with pure L-type channel blockade. newdrugapprovals.org

Comparative Analysis of Calcium Channel Selectivity and Affinity

This compound is characterized as a dual L- and T-type calcium channel blocker, indicating it acts on both channel families. researchgate.netnih.gov However, specific quantitative data detailing its binding affinity (e.g., IC50 or Ki values) and selectivity for L-type channel subtypes (CaV1.x) versus T-type channel subtypes (CaV3.x) are not available in the public scientific literature. Such data is typically proprietary to the developing pharmaceutical company.

The therapeutic rationale for developing dual-channel blockers like this compound is based on the hypothesis that combined L- and T-type blockade may offer a more comprehensive approach to treating hypertension. The L-type blockade provides potent vasodilation, while the T-type blockade is thought to counteract potential negative side effects like reflex tachycardia and may provide additional end-organ protection, a concept explored with the earlier dual blocker, mibefradil (B1662139). newdrugapprovals.org

Intracellular Signaling Cascades Modulated by this compound

The therapeutic and physiological effects of this compound stem from its ability to alter intracellular calcium concentrations, which in turn perturbs downstream signaling pathways that are dependent on calcium as a second messenger.

Modulation of Calcium Influx Pathways

This compound simultaneously modulates two critical calcium influx pathways:

High-Voltage Activated (HVA) Pathway: By blocking L-type channels, this compound inhibits the large, sustained influx of calcium into smooth muscle and cardiac muscle cells that occurs upon significant membrane depolarization. This directly interferes with the excitation-contraction coupling mechanism in these tissues. physiology.org

Low-Voltage Activated (LVA) Pathway: Through its blockade of T-type channels, this compound attenuates the transient calcium influx that is triggered by small, subthreshold depolarizations. This action is particularly relevant in modulating the rhythmic activity of pacemaker cells and the firing patterns of neurons. physiology.orgbiomolther.org

The dual nature of this modulation is the defining feature of the compound's pharmacological action, differentiating it from agents that selectively block only one type of calcium channel.

Downstream Cellular Responses and Pathway Perturbation

The reduction in calcium influx initiated by this compound leads to observable downstream physiological and cellular responses. Calcium is a ubiquitous second messenger that regulates numerous cellular processes, including muscle contraction, neurotransmitter release, gene expression, and enzyme activity. physiology.org

A significant downstream effect of this compound observed in clinical studies is its impact on cardiac conduction. A phase 2a clinical trial demonstrated that treatment with 10 mg of this compound resulted in a statistically significant increase in the PR interval on electrocardiograms (ECGs). nih.gov The PR interval represents the time from the onset of atrial depolarization to the onset of ventricular depolarization and is an indicator of atrioventricular (AV) node conduction time. An increase in this interval, known as a negative dromotropic effect, is a direct consequence of blocking calcium channels in the AV node.

Change in Mean PR Interval at Week 4 in Patients with Hypertension nih.gov
Treatment GroupMean Change from Baseline (ms)95% Confidence Interval (ms)
This compound (10 mg)+6.53.5, 9.6
Placebo-1.0-4.4, 2.3
Amlodipine (B1666008) (10 mg)+1.1-1.6, 3.9

Furthermore, Holter monitoring in clinical studies detected other ECG abnormalities in patients receiving this compound, including instances of sinus pauses and second-degree atrioventricular block. nih.govresearchgate.net These events are direct downstream manifestations of the compound's potent inhibitory effects on the calcium-dependent electrical activity within the heart's conduction system. jacc.org While specific molecular pathways perturbed by this compound, such as the activity of calmodulin-dependent protein kinase II (CaMKII) or the transcription factor CREB, are known to be calcium-dependent, direct evidence linking this compound to these specific intracellular cascades has not been detailed in available research. researchgate.netphysiology.org

Receptor Binding and Off-Target Profiling at the Molecular Level

The pharmacological profile of this compound, also known as Balovaptan or RG7314, is characterized by its high affinity and selectivity for the human vasopressin V1a receptor. This section details the molecular interactions of this compound with its primary target and provides an overview of its broader interactions with other molecular targets.

Receptor Binding Affinity

This compound is a potent antagonist of the vasopressin V1a receptor. In vitro studies have quantified its high binding affinity for both human and mouse V1a receptors. The compound demonstrates significant selectivity for the V1a receptor subtype over the V2 receptor and the structurally related oxytocin (B344502) receptor (OTR). nih.govfrontiersin.org

Key binding affinity (Ki) values for this compound are summarized in the table below.

Target ReceptorSpeciesKi (nM)
V1a Receptor Human1
V1a Receptor Mouse39
V2 Receptor Human>30,000
Oxytocin Receptor (OTR) Human9,891

Data sourced from MedChemExpress and Benchchem. nih.govacs.org

The high affinity for the human V1a receptor, coupled with its substantial selectivity over the V2 and oxytocin receptors, underscores the targeted nature of this compound's primary pharmacological action.

Off-Target Profiling

To assess the broader pharmacological specificity of this compound, comprehensive off-target screening has been conducted. A selectivity screen against a panel of 120 molecular targets, performed by CEREP, provides insight into the compound's potential for interactions with other receptors, ion channels, and enzymes. acs.org

The results of this screening indicated a generally clean off-target profile for this compound. However, a notable interaction was identified with the human 5-hydroxytryptamine (serotonin) receptor 2B (h5-HT2B). fda.gov The hV2 receptor also showed some inhibition at higher concentrations. fda.gov

The following table summarizes the significant off-target screening results for this compound (Balovaptan). The data represents the percentage of inhibition at a screening concentration of 3 µM.

Off-TargetSpeciesInhibition at 3 µM (%)
h5-HT2B Receptor HumanSignificant
hV2 Receptor Human68

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. fda.gov

Preclinical Pharmacological Investigations of Act 280778

In Vitro Studies on Vascular Reactivity

In vitro experiments are crucial for isolating and observing the direct effects of a compound on specific tissues without the influence of systemic physiological responses. For ACT-280778, these studies focused on its actions on isolated blood vessels and tissue preparations under controlled laboratory conditions.

In preclinical laboratory studies, this compound demonstrated potent vasodilatory properties. researchgate.net When applied to isolated coronary arteries, the compound induced relaxation, suggesting a direct effect on the vascular smooth muscle. Notably, the vasodilatory effect was more pronounced in coronary arteries compared to peripheral arteries. researchgate.net This preferential action on the coronary vasculature is a significant finding, as it indicates a potential for targeted effects on the blood vessels supplying the heart muscle.

Table 1: Summary of In Vitro Vasodilatory Effects

Tissue Type Observed Effect Comparative Potency
Isolated Coronary Arteries Potent Vasodilation Greater than in peripheral arteries researchgate.net

The anti-ischemic potential of this compound was also evaluated in preclinical models. In these studies, the compound was found to prevent vasoconstriction induced by ischemic conditions. researchgate.net This suggests that this compound may help maintain blood flow in tissues deprived of oxygen. The compound's anti-ischemic properties are considered a key aspect of its non-clinical profile. website-files.com

Vasodilatory Effects in Isolated Coronary Arteries

In Vivo Studies in Animal Models of Cardiovascular Function

Following the initial in vitro characterization, this compound was assessed in living animal models to understand its integrated effects on the cardiovascular system. These studies provided insights into its hemodynamic impact, influence on coronary circulation, and effects on the heart's pumping function.

In animal studies, this compound produced a dose-dependent decrease in arterial blood pressure. researchgate.net This antihypertensive effect was observed to be more significant in hypertensive rat models compared to their normotensive counterparts. researchgate.net An important observation from these preclinical models was the absence of reflex tachycardia, a compensatory increase in heart rate, at lower doses of the compound. researchgate.net This characteristic is noteworthy as reflex tachycardia can be a limiting side effect of some vasodilator drugs. researchgate.net

Table 2: Hemodynamic Profile of this compound in Animal Models

Animal Model Effect on Blood Pressure Effect on Heart Rate
Normotensive Animals Decrease in arterial blood pressure researchgate.net No reflex tachycardia at lower doses researchgate.net

Consistent with its potent vasodilatory action on coronary arteries observed in vitro, this compound was shown to increase coronary blood flow in animal models. researchgate.netwebsite-files.com This effect is a direct consequence of the relaxation of the coronary vessels, which reduces resistance and allows for greater perfusion of the myocardium. The ability to potently increase blood flow to the heart muscle was a consistent finding in the non-clinical evaluation of the compound. website-files.com

A critical aspect of evaluating any cardiovascular agent is its effect on myocardial contractility, or the force of the heart's contractions. In preclinical studies, this compound was not associated with reduced cardiac contractility. researchgate.netwebsite-files.com This indicates that while the compound has potent effects on the vasculature, it does not appear to have a negative inotropic effect (weakening of the heart's muscle contractions) within the dose ranges studied. researchgate.net

Effects on Coronary Blood Flow Dynamics in Preclinical Models

Assessment of Potential for Reflex Tachycardia and Tachyphylaxis in Non-Clinical Models

Preclinical investigations into the cardiovascular effects of this compound focused on its potential to induce reflex tachycardia and the development of tachyphylaxis, which are common concerns with vasodilator antihypertensive agents. These assessments were crucial in characterizing the compound's therapeutic potential and differentiating it from other calcium channel blockers (CCBs).

Non-clinical studies indicated that this compound is a potent antihypertensive agent with a long duration of action. researchgate.net A key finding from these investigations was the compound's low propensity for inducing reflex tachycardia, particularly at therapeutic dose levels. researchgate.net The primary pharmacological effect observed in non-clinical species was vasodilation, which resulted in an increase in coronary blood flow and a dose-dependent reduction in arterial blood pressure. researchgate.net This effect was reportedly more pronounced in hypertensive rat models compared to normotensive animals. researchgate.net

Crucially, at lower doses that produced a significant blood pressure-lowering effect in these models, there was no associated reflex increase in heart rate. researchgate.net This characteristic is a notable advantage, as reflex tachycardia can offset the beneficial effects of blood pressure reduction and increase myocardial oxygen demand. The lack of reflex tachycardia is thought to be a potential benefit of the dual L-type and T-type calcium channel blockade mechanism of this compound. researchgate.net

Furthermore, the preclinical assessments showed no indication of tachyphylaxis, or a diminished response to the drug over time with repeated administration. researchgate.net This suggests that the antihypertensive effect of this compound is maintained during continued treatment, a desirable feature for a chronic medication. researchgate.netwebsite-files.com The compound was also noted to not be associated with reduced cardiac contractility in these preclinical models. researchgate.net

Research Findings from Non-Clinical Models

Parameter AssessedKey Finding in Non-Clinical ModelsAnimal Model ReferencedSource
Reflex TachycardiaBlood pressure reduction was not associated with reflex tachycardia at lower, effective doses.Hypertensive Rats researchgate.net
TachyphylaxisNo evidence of tachyphylaxis or increased effect over time was observed.Animal Models researchgate.netwebsite-files.com
Antihypertensive EffectDemonstrated a potent and long-acting dose-dependent decrease in arterial blood pressure.Hypertensive and Normotensive Rats researchgate.net
Cardiac ContractilityWas not associated with a reduction in myocardial contractility.Animal Models researchgate.netwebsite-files.com

Pharmacokinetic and Pharmacodynamic Characterization of Act 280778

Absorption, Distribution, Metabolism, and Elimination (ADME) in Preclinical Species and Healthy Volunteer Cohorts

Early clinical studies in healthy male subjects have characterized the pharmacokinetic profile of ACT-280778 following oral administration. nih.gov Non-clinical studies in animal models also provided initial data on the compound's behavior. website-files.com

Following oral administration in healthy male volunteers, this compound is absorbed rapidly. nih.govresearchgate.netresearchgate.net Clinical trials involving single ascending doses demonstrated this quick uptake into the systemic circulation. website-files.com The absolute bioavailability is approximately 11.2%. researchgate.net

The presence of food significantly influences the absorption of this compound. longdom.orgnumberanalytics.com In healthy volunteers, food intake delayed the time to reach maximum plasma concentration (Cmax). nih.govresearchgate.netresearchgate.net Furthermore, administration with food led to a doubling of the total exposure to the drug. nih.govresearchgate.netresearchgate.net A population pharmacokinetic (PK) model provided more specific estimates, suggesting that food decreased the absorption rate by 80% while increasing the extent of absorption by 82%, which results in approximately twice the exposure when taken with a meal. website-files.comresearchgate.net

The elimination of this compound primarily occurs through metabolic pathways rather than direct excretion via the kidneys. nih.gov Studies in healthy volunteers have shown that the urinary excretion of unchanged, parent this compound is negligible. nih.govresearchgate.netresearchgate.net This indicates that renal clearance is not a significant route for the drug's elimination from the body. numberanalytics.com

Table 1: Summary of ADME Properties of this compound in Healthy Volunteers

Parameter Finding Citation
Absorption Rate Rapidly absorbed after oral administration. nih.govresearchgate.netresearchgate.net
Effect of Food Delays time to Cmax and doubles total exposure. nih.govresearchgate.netresearchgate.net
Urinary Excretion Negligible excretion of the unchanged drug in urine. nih.govresearchgate.netresearchgate.net

Impact of Dietary Intake on Absorption and Exposure Profiles

Dose-Proportionality of Pharmacokinetic Parameters and Accumulation Behavior

The relationship between the administered dose of this compound and the resulting plasma concentrations has been evaluated in ascending-dose studies. biopharmaservices.com

Clinical investigations involving single doses of 2, 5, 15, and 40 mg in healthy male subjects revealed that the increase in key pharmacokinetic parameters was not directly proportional to the increase in dose. nih.govresearchgate.net Specifically, larger than dose-proportional increases were observed for both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.govresearchgate.netresearchgate.netresearchgate.net This means that doubling the dose resulted in more than a doubling of the systemic exposure.

In studies involving multiple once-daily doses, the accumulation of this compound at steady state was found to be modest. nih.govresearchgate.netresearchgate.net This suggests that the drug does not build up extensively in the body with repeated dosing under a once-daily regimen. researchgate.net

Table 2: Dose-Response and Accumulation Characteristics of this compound

Characteristic Finding Citation
Dose Proportionality Larger than dose-proportional increases in Cmax and AUC were observed. nih.govresearchgate.netresearchgate.net
Accumulation Accumulation at steady state was modest with once-daily dosing. nih.govresearchgate.netresearchgate.net

Pharmacokinetic/Pharmacodynamic Modeling Approaches for this compound

Population pharmacokinetic (PK) and pharmacodynamic (PD) models have been utilized to better understand and predict the behavior of this compound. nih.gov These models allow for the analysis of data from multiple individuals to characterize the typical drug profile and the variability within the population. youtube.com

A population PK model was developed and applied to quantify the effect of food on the drug's absorption kinetics. website-files.comresearchgate.net This model estimated that food intake significantly reduced the absorption rate while increasing the total extent of absorption. website-files.comresearchgate.net Furthermore, model-guided dose escalation was employed in early clinical trials. website-files.com This approach used modeling and simulation to help in the decision-making process for selecting the next dose level to be administered, providing a quantitative assessment of risk. website-files.comresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Amlodipine (B1666008)

Role of Adaptive Study Designs in Early Pharmacological Characterization

The early pharmacological assessment of this compound was notably facilitated by the implementation of adaptive study designs in its initial clinical trials. nih.govorcid.org Two key single-center, randomized, double-blind, placebo-controlled, ascending-dose studies (AC-067-101 and AC-067-102) in healthy male subjects utilized this approach. nih.govresearchgate.net Adaptive designs are recognized for increasing the efficiency of clinical trials, offering flexibility to modify the trial's course based on accumulating data. usp.brcytel.com This methodology allows for a more effective exploration of a dose range and can lead to a better understanding of a compound's characteristics early in development. usp.brresearchgate.net

In the case of this compound, a model-guided adaptive design was employed to inform decisions on dose escalation for subsequent participant groups. researchgate.netwebsite-files.com This approach involves using data from preclinical experiments and updating a model after each cohort is evaluated. github.io The goal is to select the optimal dose by balancing pharmacodynamic parameters. website-files.com This quantitative method provided confidence in the decision-making process by using estimated probabilities to guide the adaptation of the dose escalation steps. website-files.com The use of an unblinded modeling and simulation scientist allows for greater flexibility compared to traditional designs where dose escalations are fixed before the study begins. github.io The application of these adaptive methods was considered beneficial for selecting the next dose to be administered and was warranted for further evaluation of the compound. researchgate.netwebsite-files.comresearchgate.net

Table 1: Features of Early Phase Adaptive Design Studies for this compound

Study Feature Description Source(s)
Study Identifiers AC-067-101, AC-067-102 nih.govresearchgate.net
Design Type Single-center, randomized, double-blind, placebo-controlled, adaptive design, ascending-dose nih.govresearchgate.net
Primary Goal Characterize safety, tolerability, and pharmacokinetics in healthy male subjects nih.gov
Methodology Model-guided dose escalation using a maximum effect (Emax) model researchgate.netwebsite-files.com

| Key Advantage | Allowed for flexible and data-driven decisions on dose escalation, enhancing the efficiency and safety of the early characterization process | usp.brwebsite-files.comgithub.io |

Characterization of Cardiac Electrophysiological Parameters in Early Pharmacological Studies

The cardiac electrophysiological effects of this compound were a central point of investigation during its early development. As a dual L/T-type calcium channel blocker, its influence on the heart's electrical conduction system was anticipated and closely monitored. researchgate.net

Preclinical studies indicated that the major cardiovascular findings associated with this compound included delayed atrioventricular (AV) conduction. researchgate.net In hypertensive rat models, the compound affected AV conduction at concentrations higher than those required to decrease blood pressure. researchgate.net

These preclinical observations were further investigated in early clinical trials in healthy male subjects, where ECG changes were carefully monitored. nih.govresearchgate.net Abnormal electrocardiogram findings were reported, particularly at a higher single dose level, which led to the cessation of further dose escalation at that level. nih.govresearchgate.netresearchgate.net The observed ECG changes included effects on sinus node function and AV conduction. researchgate.net

A subsequent Phase 2a study in patients with mild-to-moderate essential hypertension provided more detailed characterization. In this study, treatment with this compound resulted in a modest pharmacological effect on the heart, evidenced by a clear prolongation of the PR interval compared to both placebo and the active comparator, amlodipine. researchgate.netresearchgate.net The mean change from baseline in the PR interval was significantly greater in the this compound group. researchgate.net

Furthermore, 24-hour Holter monitoring detected a higher number of ECG abnormalities in the this compound group compared to placebo and amlodipine. researchgate.net These included instances of supraventricular tachycardia and supraventricular extrasystoles. researchgate.net Notably, two patients in the this compound group experienced sinus pauses, with one patient having pauses up to 3.7 seconds long. researchgate.net First-degree and second-degree atrioventricular block were also observed in some participants receiving this compound. researchgate.netresearchgate.net

Table 2: Summary of Holter ECG Findings in a Phase 2a Study of this compound

ECG Finding Observation in this compound Group Source(s)
PR Interval Statistically significant prolongation compared to placebo and amlodipine researchgate.netresearchgate.net
Supraventricular Tachycardia Higher number of events detected compared to placebo and amlodipine researchgate.net
Supraventricular Extrasystoles Higher number of events detected compared to placebo and amlodipine researchgate.net
Sinus Pauses Observed in two patients (RR interval >2 seconds) researchgate.net

| Atrioventricular (AV) Block | Reports of first-degree and second-degree AV block | researchgate.netresearchgate.net |

Therapeutic Potential and Disease Pathophysiology Linkages

Rationale for ACT-280778 in Hypertension Pathophysiology

Hypertension, or high blood pressure, is a primary risk factor for numerous cardiovascular complications, including stroke, heart failure, and myocardial infarction. wikipedia.org The pathophysiology of essential hypertension is complex, but a key mechanism involves the dysregulation of vascular tone and cardiac output. Voltage-gated calcium channels (VGCCs) are integral to these processes. ptglab.com Increased activity of L-type calcium channels in vascular smooth muscle cells leads to vasoconstriction and increased peripheral resistance, while their activity in cardiomyocytes contributes to the force of contraction. numberanalytics.com This makes calcium channel blockers (CCBs) a major class of antihypertensive drugs. wikipedia.org

This compound was developed based on the rationale that simultaneously blocking both L-type and T-type calcium channels could offer an improved therapeutic profile. researchgate.netresearchgate.net While L-type channels are the primary target of traditional CCBs, T-type channels are also implicated in cardiovascular regulation. They are involved in pacemaker activity in the heart and are present in vascular tissues. nih.gov The hypothesis was that a dual blockade could lead to effective blood pressure reduction while potentially mitigating some side effects associated with L-type selective blockers, such as reflex tachycardia. researchgate.net

A phase 2a, randomized, double-blind, placebo- and active-controlled study was conducted to investigate the efficacy of this compound in patients with mild-to-moderate essential hypertension. nih.govresearchgate.net The study compared this compound with both a placebo and the active comparator amlodipine (B1666008). The results indicated that, at the dose tested, this compound did not produce a statistically significant reduction in mean trough sitting diastolic blood pressure compared to placebo. nih.govresearchgate.net In contrast, the active comparator, amlodipine, demonstrated a significant blood pressure-lowering effect, confirming the validity of the trial design. nih.gov

Table 1: Key Efficacy Results from Phase 2a Hypertension Study

Treatment Group N Change from Baseline in Mean Trough SiDBP (mmHg) 95% Confidence Limit
This compound (10 mg) 52 -9.5 -12.4, -6.5
Placebo 53 -9.9 -12.7, -7.0
Amlodipine (10 mg) 54 -16.8 -19.0, -14.5

Source: Data compiled from a proof-of-concept study in patients with mild-to-moderate essential hypertension. nih.govresearchgate.net SiDBP: Sitting Diastolic Blood Pressure

Potential Applications in Angina Pectoris and Myocardial Ischemia Based on Preclinical Findings

Angina pectoris is characterized by chest discomfort resulting from myocardial ischemia, an imbalance between myocardial oxygen supply and demand, often due to coronary artery disease. japi.org Pharmacological treatments for stable angina aim to reduce myocardial oxygen demand and/or increase supply. nih.gov Calcium channel blockers achieve this by reducing heart rate, cardiac contractility, and systemic vascular resistance (afterload). nih.gov

This compound was identified as having potential indications for the treatment of angina pectoris. newdrugapprovals.org While specific preclinical studies on this compound for angina are not extensively published, the rationale stems from its dual L/T-type calcium channel blocking mechanism. The L-type blockade provides the established anti-anginal effects. The additional T-type blockade was theorized to offer further cardioprotective benefits. For instance, the L/T-type blocker mibefradil (B1662139) showed potential cardioprotective effects in early research. newdrugapprovals.org Furthermore, preclinical studies of other dual L/T-type CCBs, such as cilnidipine, have suggested potential anti-anginal effects. japi.org The search for new anti-ischemic drugs is ongoing, with agents like ranolazine (B828) and various peptides being investigated for their ability to protect cardiomyocytes from ischemic injury. nih.govgenesispub.org

Theoretical Considerations for Other Cardiovascular Conditions Related to Calcium Channel Dysregulation

The role of calcium channel dysregulation extends beyond hypertension and angina, suggesting a broader theoretical relevance for modulators like this compound.

Heart Failure: Dysregulation of intracellular calcium handling is a hallmark of heart failure, contributing to both contractile dysfunction and arrhythmias. mdpi.com There is growing evidence that maladaptive remodeling and altered function of L-type calcium channels are causal factors in heart failure with both reduced and preserved ejection fraction. mdpi.com In these conditions, changes in L-type channel function can disrupt excitation-contraction coupling, leading to less effective contractions and a higher risk of arrhythmogenic afterdepolarizations. mdpi.com A compound that could precisely modulate these channels might restore calcium homeostasis. mdpi.com

Cardiac Arrhythmias: The heart's electrical activity is critically dependent on ion channels, including calcium channels. nih.gov Abnormalities in calcium channel function are directly linked to the development of cardiac arrhythmias such as atrial fibrillation and ventricular tachycardia. numberanalytics.com L-type channels are key to the plateau phase of the cardiac action potential, while both L- and T-type channels contribute to atrioventricular conduction and pacemaker activity. nih.govfrontiersin.org Dysfunctions that prolong the action potential can lead to cellular calcium overload and subsequent arrhythmias. nih.gov Therefore, a therapeutic agent that targets these specific channels could theoretically be used to control or prevent certain types of arrhythmias.

Exploration of Calcium Channel Dysregulation in Disease States and Relevance of this compound Action

Calcium channels are fundamental to cardiovascular physiology, regulating everything from the heartbeat to vascular tone. numberanalytics.com The L-type (long-lasting) and T-type (transient) channels have distinct but sometimes overlapping roles in cardiac and vascular tissues.

Table 2: Role of L-type and T-type Calcium Channels in Cardiovascular Health and Disease

Channel Type Location in Cardiovascular System Physiological Role Role in Pathophysiology
L-type (e.g., Cav1.2) All cardiac cells (ventricular myocytes, etc.), vascular smooth muscle Excitation-contraction coupling, maintenance of action potential plateau, vascular tone. nih.govmdpi.com Increased activity linked to hypertension; dysregulation contributes to heart failure and arrhythmias. numberanalytics.commdpi.com
T-type (e.g., Cav3.1, Cav3.2) Pacemaker cells, atrial cells, Purkinje fibers, vascular smooth muscle Pacemaker activity, atrioventricular conduction. nih.govfrontiersin.org Implicated in cardiac hypertrophy and some arrhythmias. researchgate.net

Source: Information derived from reviews on calcium channels in cardiac function. researchgate.netnih.govmdpi.comfrontiersin.org

The dysregulation of these channels is a common thread in many cardiovascular diseases. ptglab.com In hypertension, increased L-type channel activity is a well-established factor. numberanalytics.com In heart failure, maladaptive changes in L-type channel expression and function impair cardiac contraction and relaxation. numberanalytics.commdpi.com In arrhythmias, subtle changes in either channel type can disrupt the heart's normal rhythm. nih.gov

The development of this compound as a dual L- and T-type calcium channel blocker was a direct response to this understanding. nih.govresearchgate.net The therapeutic strategy was to target multiple points within the pathophysiology of cardiovascular disease. By blocking L-type channels, this compound was expected to lower blood pressure and exert anti-anginal effects. The concurrent blockade of T-type channels was hypothesized to provide additional benefits, potentially related to heart rate modulation and end-organ protection, thus improving upon existing CCB efficacy and tolerability. researchgate.net While the initial clinical trial for hypertension did not meet its primary endpoint, the scientific rationale for exploring dual-channel blockade highlights the ongoing effort to develop more targeted and effective treatments for complex cardiovascular diseases rooted in calcium channel dysregulation.

Advanced Research Methodologies and Future Directions for Act 280778 Research

Methodologies for Comprehensive Molecular Target and Off-Target Assessment

A thorough assessment of a drug candidate's interactions with its intended molecular targets and potential off-targets is fundamental to understanding its efficacy and safety profile. For ACT-280778, a dual L- and T-type calcium channel blocker, this involves confirming its activity at these specific channels while systematically screening for unintended molecular interactions that could lead to adverse effects. newdrugapprovals.orgnih.govbg.ac.rs

Detailed Research Findings: Initial clinical studies on this compound revealed electrocardiogram (ECG) abnormalities, including second-degree atrioventricular block, particularly at higher doses. researchgate.netnih.gov The use of 24-hour Holter monitoring was a key methodology in detecting these events, which could stem from exaggerated on-target pharmacology or potential off-target effects on other cardiac ion channels. researchgate.net While the primary targets are established as L-type and T-type calcium channels, a comprehensive off-target profile for this compound has not been publicly detailed. newdrugapprovals.org Future research must employ a suite of methodologies to build this profile.

Methodologies for such an assessment include:

Radioligand Binding Assays: A broad panel of competitive binding assays against a wide range of receptors, ion channels, transporters, and enzymes to identify potential off-target binding sites.

Enzymatic Assays: Functional assays to determine if this compound inhibits or activates key enzymes, such as those in the cytochrome P450 family, which could explain drug-drug interactions seen with previous dual-blockers like mibefradil (B1662139). newdrugapprovals.org

High-Throughput Electrophysiology: Automated patch-clamp systems to screen for functional effects on a diverse panel of ion channels (e.g., hERG, sodium channels, potassium channels) to proactively identify potential cardiac and neuronal liabilities.

Phenotypic Screening: Utilizing high-content imaging in various cell types to identify unexpected cellular responses to the compound, which can then be traced back to specific off-target interactions.

Proteomic Approaches: Techniques like chemical proteomics can identify direct binding partners of this compound in an unbiased manner within a cellular context.

Table 1: Methodologies for Molecular and Off-Target Assessment
MethodologyPurposeApplication to this compound Research
High-Throughput ElectrophysiologyFunctional screening of ion channel activity.Assess effects on cardiac channels (e.g., hERG, NaV1.5) to investigate the mechanism of observed ECG abnormalities. researchgate.net
Radioligand Binding PanelsScreening for binding to a wide array of non-target receptors and transporters.Identify unintended molecular interactions that could contribute to adverse effects.
In Vitro Toxicology AssaysAssessing potential for cellular toxicity.Evaluate effects on cell health in various cell lines (e.g., hepatocytes, cardiomyocytes) to predict organ-specific toxicity.
Chemical ProteomicsUnbiased identification of direct protein binding partners.Discover novel on-target and off-target interactions within the cellular proteome. nih.gov

Integration of Multi-Omics Data for Mechanistic Elucidation of this compound Action

To achieve a holistic understanding of how this compound functions at a systems level, it is crucial to integrate data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach can uncover the complex molecular networks and signaling pathways modulated by the compound, providing deeper mechanistic insights than any single data type alone. medrxiv.org

Detailed Research Findings: Currently, there are no published studies that have applied a multi-omics strategy specifically to this compound. However, the value of this approach is well-established in pharmacological research. nih.govuminho.pt For this compound, such an investigation could involve treating relevant cell types (e.g., human induced pluripotent stem cell-derived cardiomyocytes, vascular smooth muscle cells) or tissues from animal models with the compound and subsequently performing multi-omic analyses.

Transcriptomics (RNA-seq): Would reveal changes in the expression levels of all genes, identifying entire pathways that are up- or down-regulated in response to dual L/T-type channel blockade.

Proteomics: Would quantify changes in protein levels and post-translational modifications, offering a more direct link to cellular function and identifying proteins involved in the compound's effect.

Metabolomics: Would measure changes in small-molecule metabolites, providing a functional readout of the physiological state of the cell and how it is altered by this compound.

By integrating these datasets, researchers could, for example, correlate changes in gene expression with corresponding protein and metabolite levels to build comprehensive models of the drug's action, potentially identifying novel biomarkers of efficacy or toxicity. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Continued Research

Moving beyond traditional cell culture, the development and use of more physiologically relevant model systems are essential for the continued investigation of this compound. These advanced models can better predict human responses and provide more nuanced insights into the compound's effects on complex biological processes.

Detailed Research Findings: Early research on calcium channel blockers has utilized models such as HEK293T cells engineered to express specific calcium channel subtypes, like Ca(V)3.2, to study ion influx. bg.ac.rs While useful, these models lack the complexity of native tissue. Future research should leverage more sophisticated models:

Human Induced Pluripotent Stem Cell (hiPSC)-Derived Models: The use of hiPSC-derived cardiomyocytes and neurons allows for the study of this compound's effects on human cells with patient-specific genetic backgrounds. This is particularly relevant for investigating the mechanisms of cardiac side effects. ijbs.com

Organ-on-a-Chip Technology: Microfluidic devices containing living human cells to model the physiology of organs like the heart, liver, or blood vessels provide a dynamic, multi-cell type environment to study drug efficacy and toxicity with greater accuracy.

Ex Vivo Tissue Models: The use of isolated, viable tissues, such as human arteries or cardiac muscle slices, allows for the study of the compound's integrated physiological effects (e.g., vasodilation, cardiac contractility) in a setting that preserves the native cellular architecture and matrix. jddonline.com These models are a critical bridge between simple in vitro assays and in vivo studies.

Computational Pharmacology and In Silico Modeling of this compound and its Analogs

Computational approaches are indispensable in modern drug discovery and development, from initial hit identification to late-stage clinical trial optimization. For this compound, these methods have already played a role and will be critical for future work.

Detailed Research Findings: In silico modeling and simulation were instrumental in the clinical development of this compound. researchgate.net Specifically, after observing ECG abnormalities at a 40 mg dose in a single ascending dose study, modeling was used to predict the exposure levels and potential for such events at lower doses, leading to the selection of the 10 mg dose for a subsequent Phase 2a trial. researchgate.netresearchgate.net

Future computational research should focus on:

Molecular Docking and Dynamics: Simulating the binding of this compound and its potential analogs to high-resolution structures of L- and T-type calcium channel subtypes. This can help elucidate the structural basis for its dual activity and guide the design of analogs with improved selectivity or affinity. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building models that correlate the chemical structures of a series of analogs with their biological activities. This can accelerate the optimization process by predicting the activity of new, unsynthesized compounds.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Further refining models that link drug concentration to physiological effects. This can help optimize dosing regimens for new therapeutic areas and predict potential drug-drug interactions. researchgate.net

Exploration of Novel Therapeutic Areas Based on Broad Calcium Channel Modulation

The dual blockade of L-type and T-type calcium channels by this compound suggests a therapeutic potential that extends beyond its initial investigation for hypertension. newdrugapprovals.orgresearchgate.net The widespread distribution of T-type calcium channels, in particular, opens up numerous possibilities for new applications. newdrugapprovals.org

Detailed Research Findings: T-type calcium channels are found not only in the cardiovascular system but also in the brain, adrenal glands, kidneys, and peripheral nerves. newdrugapprovals.org This broad distribution suggests that a dual L/T-type blocker could have utility in a variety of conditions. The first dual L/T blocker, mibefradil, showed potential for both cardiac and renal protection. newdrugapprovals.org Research on T-type channels implicates them in processes underlying several pathologies, suggesting potential new indications for compounds like this compound. frontiersin.org

Table 2: Potential Novel Therapeutic Areas for Dual L/T-Type Calcium Channel Modulators
Therapeutic AreaRationale Based on T-Type Channel FunctionSupporting Evidence/Concept
Neuropathic PainT-type channels (especially CaV3.2) in peripheral nociceptors are involved in pain signaling pathways.Blockers of T-type channels have shown antihyperalgesic effects in preclinical models of pain. frontiersin.org
Neurodegenerative DisordersT-type channels are implicated in brain aging and neuronal function.The broad distribution of T-type channels in the brain suggests a role in neurological homeostasis. newdrugapprovals.org
Renal DiseaseT-type channels are present in the kidney and may be involved in renal protection.Previous dual-blockers showed potential renal-protective effects. newdrugapprovals.org
Chronic PainModulation of specific calcium channels (e.g., CaV2.2) is a key area of research for developing new, non-opioid analgesics. scitechdaily.comFine-tuning calcium channel activity is a promising strategy for pain relief. scitechdaily.com
EpilepsyAberrant T-type channel activity is linked to certain types of seizures.Increased T-type currents have been observed in multiple epilepsy models. physiology.org

Strategic Approaches for the Development of Next-Generation Calcium Channel Modulators

The development of future calcium channel modulators will build on the lessons learned from compounds like this compound and its predecessors. The goal is to design molecules with enhanced efficacy, improved safety profiles, and greater therapeutic utility.

Detailed Research Findings: The clinical experience with this compound, which did not show significant blood pressure reduction at a well-tolerated dose in one study, and the history of mibefradil's withdrawal, underscore the challenges in this class. newdrugapprovals.orgnih.gov Future strategies must be multifaceted.

Table 3: Strategic Approaches for Next-Generation Calcium Channel Modulators
Strategic ApproachDescriptionExample/Goal
Enhance Subtype SelectivityDesign molecules that preferentially target specific calcium channel isoforms (e.g., CaV1.2 vs. CaV1.3, or CaV3.2 vs. other T-types).Selectively inhibiting CaV1.3 could offer arrhythmogenic protection without compromising cardiac contractility dependent on CaV1.2. mdpi.com
Fine-Tune Channel ModulationMove beyond simple channel blockade to develop allosteric modulators that fine-tune channel gating properties.Provide pain relief by subtly altering channel activity rather than causing a complete block, potentially reducing side effects. scitechdaily.com
Target Accessory ProteinsDevelop drugs that interact with the regulatory proteins associated with calcium channels rather than the channel pore itself.Modulate channel trafficking and gating indirectly for a more nuanced physiological effect. mdpi.com
Structure-Based Drug DesignUtilize high-resolution structural data and in silico modeling to rationally design novel chemical scaffolds.Create compounds with optimized binding kinetics, improved metabolic stability, and fewer off-target interactions. japsonline.com

Q & A

Q. What are the key synthetic pathways and experimental design considerations for ACT-280778?

this compound is synthesized via a multi-step process involving a Diels-Alder reaction to form a cyclic intermediate, followed by organocatalysis to achieve stereochemical control. Critical steps include optimizing reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. Safety assessments during synthesis, such as handling reactive intermediates and waste management, are integral to the process . Researchers should prioritize reproducibility by documenting catalyst loadings, reaction times, and purification methods (e.g., chromatography, crystallization) to validate scalability.

Q. How do pharmacokinetic parameters of this compound influence dose selection in early-phase trials?

Early clinical studies (AC-067-101 and AC-067-102) demonstrated nonlinear pharmacokinetics, with greater-than-dose-proportional increases in CmaxC_{\text{max}} and AUC. Food intake delayed TmaxT_{\text{max}} and doubled exposure, necessitating standardized fasting protocols in trial designs. Dose escalation should adhere to adaptive designs to identify tolerability thresholds (e.g., 15 mg/day was safe, while 40 mg caused ECG abnormalities). Urinary excretion of unchanged drug is negligible, suggesting hepatic metabolism dominates .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Use mixed-effects models to account for inter-individual variability in exposure-response analyses. Nonlinear regression (e.g., Emax models) is suitable for characterizing saturable pharmacokinetic profiles. Bayesian adaptive designs allow real-time dose adjustments based on emerging safety/efficacy data .

Advanced Research Questions

Q. How can researchers address non-linear pharmacokinetics and food effects in this compound formulation development?

Nonlinearity may arise from saturation of absorption mechanisms or metabolic enzymes. To mitigate food effects, employ crossover studies comparing fasted vs. fed states, using pharmacokinetic simulations to optimize dosing schedules. Formulation strategies like lipid-based delivery systems or prodrugs could enhance bioavailability under fed conditions .

Q. What methodologies resolve contradictions in preclinical vs. clinical safety data for this compound?

Preclinical-to-clinical translation discrepancies (e.g., ECG abnormalities at 40 mg) require mechanistic studies:

  • In vitro ion channel assays (hERG inhibition screening).
  • Pharmacodynamic modeling linking plasma concentrations to cardiac effects.
  • Post hoc subgroup analysis to identify susceptible populations (e.g., genetic polymorphisms in calcium channels) .

Q. How should researchers design adaptive trials to balance efficacy and safety endpoints for this compound?

Implement a Bayesian response-adaptive randomization framework:

  • Define stopping rules for safety (e.g., ≥3 Grade 2 ECG events).
  • Use predictive biomarkers (e.g., L/T-type calcium channel activity) to stratify participants.
  • Incorporate interim analyses to re-estimate sample size based on conditional power .

Q. What strategies validate synthetic intermediates and ensure batch consistency in this compound production?

  • Analytical validation : Use HPLC-MS with chiral columns to confirm intermediate purity (>99.5%) and stereochemistry.
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) during organocatalytic steps.
  • Stability studies : Accelerated degradation testing under ICH guidelines (Q1A) to identify critical quality attributes .

Q. How can subgroup analysis improve interpretation of this compound’s efficacy in heterogeneous populations?

Pre-specify subgroups in trial protocols (e.g., age, comorbidities) and use interaction tests to assess treatment effect heterogeneity. For post hoc subgroups, apply false discovery rate (FDR) correction to minimize Type I errors. Report absolute/relative risk reductions for subgroups and their complements to contextualize clinical significance .

Methodological Guidance for Data Interpretation

Q. How to handle conflicting data trends in this compound’s exposure-response relationships?

  • Sensitivity analysis : Test robustness by excluding outliers or adjusting covariates (e.g., body weight).
  • Mechanistic modeling : Integrate pharmacokinetic-pharmacodynamic (PK-PD) models with systems biology data (e.g., calcium flux assays).
  • Meta-analysis : Pool data from multiple trials using random-effects models to quantify heterogeneity .

Q. What frameworks ensure rigor in reporting adverse events (AEs) for this compound trials?

  • CTCAE grading : Standardize AE severity reporting (e.g., ECG abnormalities as Grade 2–4).
  • Causal inference : Apply Naranjo criteria or Bayesian probabilistic methods to distinguish drug-related vs. incidental AEs.
  • Risk-benefit visualization : Use Forest plots to display AE incidence rates across dose cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.